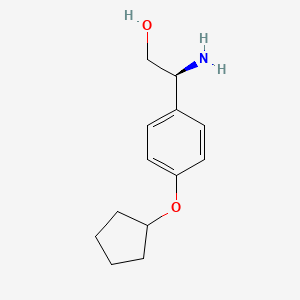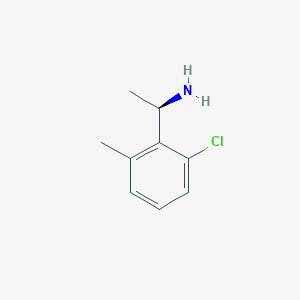
(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and synthetic utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-6-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and receptors. Its structural features suggest it could act as a ligand in biochemical assays.
Medicine
Pharmacologically, ®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine may be investigated for its potential therapeutic effects. It could serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
類似化合物との比較
Similar Compounds
®-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine: Similar structure but with the methoxy group in a different position.
®-1-(2-Chloro-6-ethoxyphenyl)ethan-1-amine: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable in stereoselective synthesis and pharmacological studies.
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC名 |
(1R)-1-(2-chloro-6-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChIキー |
DXMWCZRDYBIAQD-SSDOTTSWSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)Cl)[C@@H](C)N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


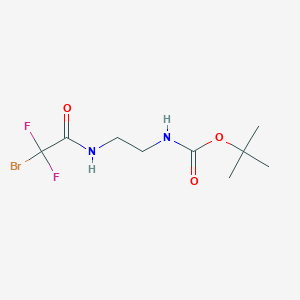


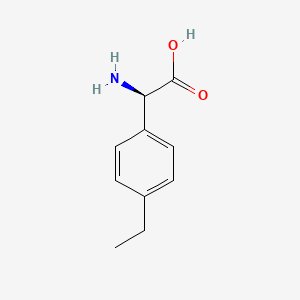
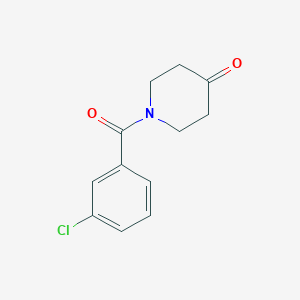
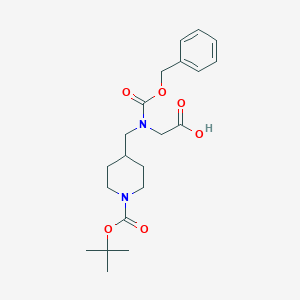
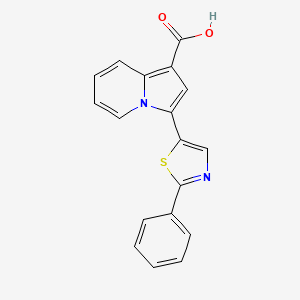
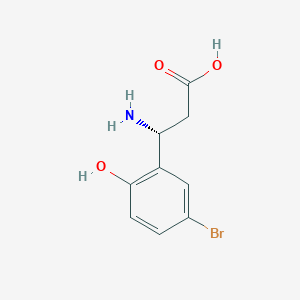
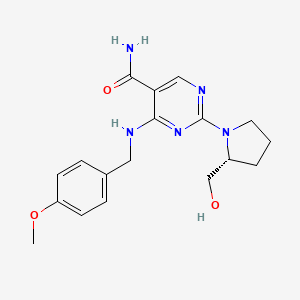
![{2',3'-Dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}hydrazine](/img/structure/B15238294.png)
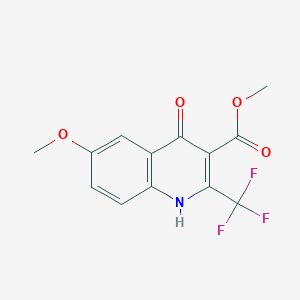
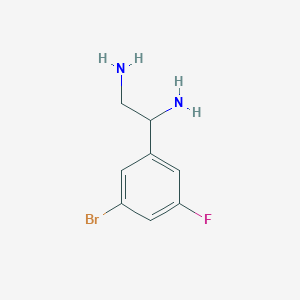
![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15238301.png)
